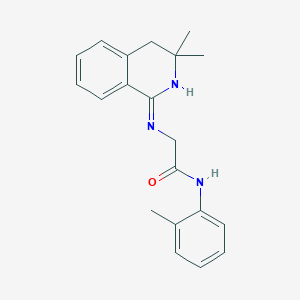
N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(2-methylphenyl)glycinamide
Descripción general
Descripción
N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(2-methylphenyl)glycinamide, also known as Dihydro-β-erythroidine (DHβE), is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR). This compound has been widely used in scientific research to investigate the role of nAChR in various physiological and pathological processes.
Mecanismo De Acción
DHβE acts as a competitive antagonist of nAChR by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the downstream signaling pathways that are activated by nAChR activation. DHβE has been shown to be a selective antagonist of the α4β2 subtype of nAChR, which is the most abundant subtype in the brain.
Biochemical and Physiological Effects:
DHβE has been shown to have a number of biochemical and physiological effects. For example, DHβE has been shown to inhibit the release of dopamine in the brain, which is thought to be involved in the addictive properties of nicotine. DHβE has also been shown to inhibit the activity of the hippocampus, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DHβE in lab experiments is that it is a highly selective antagonist of nAChR. This allows researchers to investigate the specific effects of nAChR activation without the interference of other neurotransmitter systems. However, one limitation of using DHβE is that it is a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
There are many future directions for research involving DHβE. One area of interest is the development of new nAChR antagonists that are more selective and potent than DHβE. Another area of interest is the investigation of the potential therapeutic applications of nAChR antagonists in the treatment of various diseases, including addiction, pain, and cognitive disorders. Finally, there is a need for further research to investigate the biochemical and physiological effects of DHβE and other nAChR antagonists in order to better understand the role of nAChR in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
DHβE has been used extensively in scientific research to investigate the role of nAChR in various physiological and pathological processes. For example, DHβE has been used to study the effects of nAChR on addiction, pain, and cognitive function. DHβE has also been used to investigate the potential therapeutic applications of nAChR antagonists in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-8-4-7-11-17(14)22-18(24)13-21-19-16-10-6-5-9-15(16)12-20(2,3)23-19/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYRXRHQMKJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN=C2C3=CC=CC=C3CC(N2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B3724301.png)


![2-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3724331.png)
![8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3724336.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3724374.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate](/img/structure/B3724382.png)
![2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3724398.png)
![2-{3-methoxy-4-[(2-nitrobenzyl)oxy]phenyl}-4(3H)-quinazolinone](/img/structure/B3724404.png)
![5-(3-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724412.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3724419.png)